

Application Notes and Protocols for Studying Mucociliary Clearance with Carbocysteine Lysine Salt

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Compound of Interest					
Compound Name:	Carbocysteine lysine				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine, particularly as a lysine salt monohydrate (SCMC-Lys), is a mucoactive agent extensively studied for its efficacy in respiratory diseases characterized by impaired mucociliary clearance.[1][2] Its primary mechanism involves modulating the rheological properties of mucus, facilitating its removal from the airways.[3] These application notes provide a comprehensive overview of the use of **carbocysteine lysine** salt in studying mucociliary clearance, detailing its mechanism of action, and providing protocols for preclinical and clinical evaluation.

Carbocysteine's mucoregulatory action stems from its ability to restore the balance between sialomucins and fucomucins, leading to a reduction in mucus viscosity.[3][4] Unlike N-acetylcysteine, which cleaves disulfide bonds in mucus glycoproteins, carbocysteine's effect is thought to be more indirect, influencing the composition of secreted mucus.[1][3] Additionally, emerging evidence suggests that carbocysteine possesses anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.[2][4][5]

Mechanism of Action

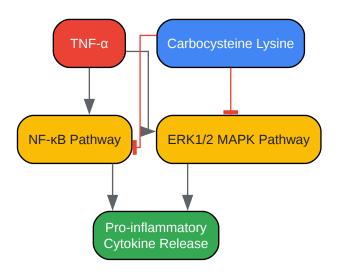


Carbocysteine lysine salt exerts its effects on mucociliary clearance through a multi-faceted mechanism:

- Mucus Regulation: It normalizes the synthesis of bronchial mucus by modulating the activity
 of sialyltransferase, an enzyme involved in the production of sialomucins. This leads to the
 production of mucus with lower viscosity and improved elasticity, making it easier to transport
 by ciliary action.[3]
- Ciliary Function: Studies have shown that carbocysteine can increase ciliary beat frequency, further enhancing the efficiency of the mucociliary escalator.[1][6]
- Anti-inflammatory Effects: Carbocysteine has been demonstrated to suppress inflammatory pathways, such as the NF-kB and ERK1/2 MAPK signaling pathways, in airway epithelial cells.[5] This can reduce the inflammatory component of mucus hypersecretion.
- Antioxidant Properties: The compound exhibits antioxidant activity, which can mitigate oxidative stress in the airways, a common feature of chronic respiratory diseases.[4][7]

Signaling Pathways

The anti-inflammatory effects of carbocysteine are mediated through the modulation of key signaling pathways in airway epithelial cells.



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Carbocysteine's Anti-inflammatory Signaling Pathway



Data Presentation

Preclinical Data Summary

Study Type	Animal Model	Carbocysteine Lysine Dose	Key Findings	Reference
In vivo	Rabbit with secretory cell metaplasia	0.35 g/Kg b.w. daily for 10 days	Significantly ameliorated mucociliary clearance. Reduced visible mucus secretion.	[8]
In vivo	Rats with SO2- induced bronchitis	500 mg/kg for 15 days	Significantly higher mucus transport rate (0.73 ± 0.14 vs. 0.60 ± 0.17 in untreated, P < 0.01). Reduced number of rats with purulent mucus.	[9]

Clinical Data Summary



Study Population	Carbocysteine Lysine Dose	Duration	Key Findings	Reference
Patients with Chronic Bronchitis	2.7 g single oral dose	4 days	Significant reduction in viscosity (-67%). Significant increase in mucociliary transport (+41%). Effects persisted for 8 days post-treatment.	[10][11]
Cystic Fibrosis Patients	Adults: 900 mg tid; Children: 270 mg tid	80 days	Significant decrease in expectorate viscosity and elasticity. Significant improvement in cough score.	[12][13]



COPD Patients	2.7 g once daily	6 months	Significantly higher incidence of patients without exacerbations compared to placebo (p < 0.001). Reduced number of patients with at least one exacerbation (29.6% vs. 45.9% with placebo).	[14]
COPD Patients	2.7 g once daily	1 year	Statistically significant reduction in the average number of exacerbations (from 1.97 to 1.03; p<0.01).	[15][16]

Experimental ProtocolsIn Vitro Models for Mucociliary Clearance

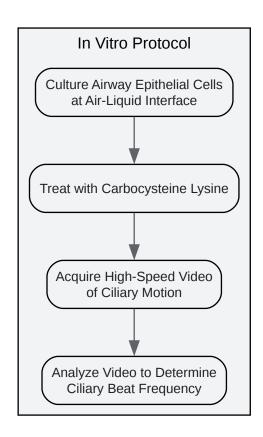
In vitro models are crucial for dissecting the molecular mechanisms of carbocysteine action. Human induced pluripotent stem cells (hiPSCs) and primary airway epithelial cells cultured at an air-liquid interface (ALI) are state-of-the-art models.[17][18][19][20]

Protocol: Ciliary Beat Frequency (CBF) Measurement in ALI Cultures

 Cell Culture: Culture human bronchial epithelial cells on permeable supports until a differentiated mucociliary epithelium is formed.



- Treatment: Treat the cultures with carbocysteine lysine salt at various concentrations for a specified duration.
- Image Acquisition: Place the culture plate on a heated microscope stage. Acquire high-speed digital videos of ciliary motion.
- Data Analysis: Use specialized software (e.g., Cilia-FA, SAVA) to analyze the videos and calculate the ciliary beat frequency.[21]



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In Vitro CBF Measurement Workflow

Ex Vivo Measurement of Mucociliary Clearance

This method allows for the direct visualization and quantification of particle transport on freshly excised tracheal tissue.[22]

Protocol: Ex Vivo Particle Transport Assay



- Tissue Preparation: Euthanize a mouse and immediately excise the trachea. Cut the trachea longitudinally and place it in a chamber slide with phosphate-buffered saline (PBS).[22]
- Particle Application: Apply fluorescent microspheres to the epithelial surface of the trachea.
 [22]
- Imaging: Use a fluorescence microscope to record the movement of the particles over time.
- Analysis: Track the movement of individual particles using software like ImageJ to calculate the velocity of mucociliary transport.[22]

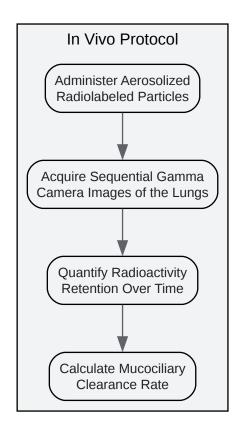
In Vivo Measurement of Mucociliary Clearance

Gamma scintigraphy is a non-invasive technique to measure mucociliary clearance in live animals and humans.[23][24]

Protocol: In Vivo Mucociliary Clearance by Gamma Scintigraphy

- Radiotracer Deposition: Administer an aerosol of insoluble radiolabeled particles (e.g., 99mTc-labeled sulfur colloid) to the subject's airways.[23]
- Imaging: Use a gamma camera to acquire sequential images of the chest over several hours.
- Data Analysis: Quantify the radioactivity remaining in the lungs over time to determine the rate of mucociliary clearance.[23]





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In Vivo Scintigraphy Workflow

Clinical Evaluation of Mucus Properties

The saccharin test is a simple method to assess nasal mucociliary clearance time in a clinical setting.[25]

Protocol: Saccharin Test

- Particle Placement: Place a small particle of saccharin on the anterior end of the inferior turbinate in the nasal cavity.
- Time Measurement: Record the time it takes for the subject to perceive a sweet taste. This
 time corresponds to the mucociliary transit time.[25]

Conclusion



Carbocysteine lysine salt is a valuable pharmacological tool for studying mucociliary clearance. Its well-characterized effects on mucus rheology and ciliary function, combined with its anti-inflammatory and antioxidant properties, make it a relevant compound for investigating the pathophysiology of respiratory diseases and for the development of new therapeutic strategies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize **carbocysteine lysine** in their studies of mucociliary clearance.

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Methodological & Application





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